molecular formula C18H20ClNO3 B15076658 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide CAS No. 853332-54-4

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B15076658
CAS No.: 853332-54-4
M. Wt: 333.8 g/mol
InChI Key: ZAOKZKHHLZLTLW-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a methoxybenzyl group attached to the propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)-N-(4-methoxybenzyl)propanamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(4-methylbenzyl)propanamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and methoxy groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

853332-54-4

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

3-(2-chloro-3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C18H20ClNO3/c1-22-15-9-6-13(7-10-15)12-20-17(21)11-8-14-4-3-5-16(23-2)18(14)19/h3-7,9-10H,8,11-12H2,1-2H3,(H,20,21)

InChI Key

ZAOKZKHHLZLTLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

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